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Introduction

Sickle cell disease (SCD) is a debilitating genetic disorder caused by a mutation in the [3-globin
gene. A promising therapeutic strategy for SCD is the reactivation of fetal hemoglobin (HbF)
expression, which can inhibit the polymerization of sickle hemoglobin and ameliorate disease
symptoms.[1][2] The transcription factor WIZ (Widely Interspaced Zinc finger) has been
identified as a novel repressor of y-globin expression and, consequently, HbF production.[1][3]

[4]

WIZ degrader 8, also referred to as compound 10, is a potent and selective molecular glue
degrader that targets WIZ for proteasomal degradation.[5][6][7] By inducing the proximity of
WIZ to the E3 ubiquitin ligase Cereblon (CRBN), WIZ degrader 8 triggers the ubiquitination
and subsequent degradation of WIZ.[1][3][8] This relieves the transcriptional repression at the
y-globin locus, leading to a robust induction of HbF in primary human erythroblasts.[1][5][7]
These application notes provide detailed protocols for the use of WIZ degrader 8 in primary
human erythroblast cultures to study its effects on WIZ degradation and HbF induction.

Mechanism of Action: WIZ Degrader 8

WIZ degrader 8 functions as a molecular glue, a small molecule that induces an interaction
between two proteins that would not normally associate.[3][8] It binds to the E3 ubiquitin ligase
CRBN and WIZ, forming a ternary complex.[1][5] This induced proximity leads to the
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polyubiquitination of WIZ by the CRBN-DDB1 ubiquitin ligase complex, marking it for
degradation by the 26S proteasome.[3] The subsequent clearance of the WIZ protein de-
represses the expression of the y-globin genes (HBG1 and HBGZ2), resulting in increased
synthesis of HbF.[1][3]
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Caption: Mechanism of action of WIZ degrader 8.

Data Presentation

The following tables summarize the quantitative effects of WIZ degraders on primary human
erythroblasts as reported in the literature. WIZ degrader 8 is structurally related to dWIZ-1 and
dwWiIz-2, and data from these related compounds are included for context.

Table 1: In Vitro Activity of WIZ Degraders in Human Primary Erythroblasts
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Concentrati
Compound Assay Cell Type Result Reference
on
] Healthy >90%
WIZ Protein .
dwiz-2 ) Donor 1uM degradation [1]
Degradation
Erythroblasts after 24h
y-globin Healthy ~25-fold
dwiz-2 MRNA Donor 1pM increase vs. [1]
Induction Erythroblasts vehicle
Healthy
~70% HbF+
dwiz-2 HbF+ Cells Donor 1uM I [1]
cells
Erythroblasts
SCD Patient ~60% HbF+
dwiz-2 HbF+ Cells 1uM [1]
Erythroblasts cells
Compound WIZ Protein
10 (WIzZ Degradation K562 cells 0.25 nM [7]
degrader 8) (DC50)
-globin
Compound -9 ]
MRNA Primary
10 (WIzZ _ 1.1 nM [7]
Induction Erythroblasts
degrader 8)
(EC50)

Note: Data are approximated from published figures and should be used for reference
purposes.

Experimental Protocols

The following are detailed protocols for the culture of primary human erythroblasts and the
subsequent treatment and analysis with WIZ degrader 8.

Protocol 1: Culture and Differentiation of Primary
Human Erythroblasts from CD34+ Cells
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This protocol describes a two-phase liquid culture system to expand and differentiate CD34+
hematopoietic stem and progenitor cells (HSPCs) into a homogenous population of
erythroblasts.[9][10][11][12]

Materials:

» Cryopreserved or freshly isolated human CD34+ cells (e.g., from bone marrow, peripheral
blood, or cord blood)

e Phase | Medium (Expansion): StemSpan™ SFEM Il medium supplemented with
StemSpan™ Erythroid Expansion Supplement (containing SCF, IL-3, and EPO) or a similar
formulation (e.g., IMDM base with 100 ng/mL SCF, 5 ng/mL IL-3, 3 IU/mL EPO, 10-6 M
hydrocortisone).[9][10]

e Phase Il Medium (Differentiation): StemSpan™ SFEM Il medium supplemented with 3 1U/mL
EPO and 3% human AB serum.

e Recombinant human cytokines (SCF, IL-3, EPO)
* Nuclease-free water

e DMSO (for stock solution of WIZ degrader 8)

o Tissue culture plates (non-treated)

» Sterile PBS

Procedure:

e Thawing and Initial Culture (Day 0):

o

Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.

Wash the cells once with PBS.

[¢]

[¢]

Plate cells at a density of 1 x 1074 cells/mL in Phase | Medium.

[e]

Incubate at 37°C, 5% CO2.
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e Expansion Phase (Day 4-7):

o On day 4, add fresh Phase | Medium to the culture.

o Monitor cell density and viability. If cell density exceeds 1 x 1076 cells/mL, dilute the
culture with fresh Phase | Medium to a density of ~1 x 10"5 cells/mL.

 Differentiation Phase (Day 7 onwards):
o On day 7, harvest the expanded cells by centrifugation (300 x g for 5 minutes).
o Resuspend the cell pellet in Phase Il Medium at a density of 5-10 x 10°5 cells/mL.

o Continue incubation at 37°C, 5% CO2. The cells at this stage are primarily
proerythroblasts and basophilic erythroblasts.

e Compound Treatment:

[¢]

Prepare a stock solution of WIZ degrader 8 (e.g., 10 mM in DMSO).

[¢]

On day 11 of culture (or when a sufficient population of erythroblasts is present), add WIZ
degrader 8 to the desired final concentration (e.g., 0.1 nM to 1 uM).

[e]

Include a vehicle control (e.g., 0.1% DMSO).

[e]

Incubate for the desired duration (e.g., 24-72 hours) before harvesting for analysis.
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Erythroblast Culture and Treatment Workflow

Day 0:
Thaw & Plate CD34+ Cells
in Phase | Medium

Day 4-7:
Expand Progenitors
in Phase | Medium

Day 7-11:
Switch to Phase || Medium
(Differentiation)

Day 11:
Treat with WIZ Degrader 8
or Vehicle (DMSO)

Day 12-14:
Incubate and Harvest Cells
I AEWSTS

Downstream Analysis:
- Western Blot (WI12)
- RT-gPCR (y-globin)

- Flow Cytometry (HbF)

Click to download full resolution via product page

Caption: Workflow for primary human erythroblast culture.

Protocol 2: Analysis of WIZ Protein Degradation by
Western Blot
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Materials:

Treated erythroblasts from Protocol 1

e RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

o BCA Protein Assay Kit

e Laemmli sample buffer (2x)

o SDS-PAGE gels (e.g., 4-12% Bis-Tris)

e PVDF membrane

o Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibody: anti-WIZ

e Primary antibody: anti-B-actin or anti-GAPDH (loading control)

o HRP-conjugated secondary antibody

o ECL substrate

Procedure:

e Cell Lysis:

[¢]

Harvest ~1-2 x 10”6 cells per condition by centrifugation.

Wash once with ice-cold PBS.

[e]

o

Lyse the cell pellet in 100 pL of ice-cold RIPA buffer for 30 minutes on ice.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C.

o

Collect the supernatant containing the protein lysate.
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e Protein Quantification and Sample Preparation:

o Determine the protein concentration using a BCA assay.

o Normalize all samples to the same protein concentration.

o Add an equal volume of 2x Laemmli buffer and boil at 95°C for 5-10 minutes.
o SDS-PAGE and Transfer:

o Load 10-20 ug of protein per lane on an SDS-PAGE gel.

o Run the gel according to the manufacturer's instructions.

o Transfer the proteins to a PVDF membrane.
e Immunoblotting:

o Block the membrane in blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary anti-WIZ antibody (at the recommended dilution)
overnight at 4°C.

Wash the membrane three times with TBST.

[¢]

[¢]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

[e]

e Detection:
o Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

o Strip and re-probe the membrane for a loading control (-actin or GAPDH) to ensure equal
loading.

Protocol 3: Quantification of y-globin mRNA by RT-gPCR

Materials:
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o Treated erythroblasts from Protocol 1

e RNA extraction kit (e.g., RNeasy Mini Kit)

e DNase |

o CcDNA synthesis kit

e (PCR master mix (e.g., SYBR Green or TagMan)

e Primers for HBG1/2 (y-globin) and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:

o RNA Extraction and cDNA Synthesis:

[e]

Harvest ~0.5-1 x 1076 cells per condition.

o

Extract total RNA using a commercial kit, including an on-column DNase digestion step.

[¢]

Assess RNA quality and quantity.

[¢]

Synthesize cDNA from 500 ng to 1 pg of total RNA.
e qPCR:
o Prepare the gPCR reaction mix containing cDNA, primers, and master mix.
o Run the gPCR reaction using a standard thermal cycling program.
o Include no-template controls for each primer set.
o Data Analysis:
o Calculate the cycle threshold (Ct) values.

o Normalize the Ct value of the target gene (HBG1/2) to the Ct value of the housekeeping
gene (ACt).
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o Calculate the relative expression of y-globin mRNA using the AACt method, comparing the
treated samples to the vehicle control.

Protocol 4: Analysis of Fetal Hemoglobin (HbF) by Flow
Cytometry

This intracellular staining protocol allows for the quantification of the percentage of HbF-
positive cells (%F-cells).[13][14][15][16]

Materials:

Treated erythroblasts from Protocol 1

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Anti-HbF antibody, conjugated to a fluorophore (e.g., FITC or PE)

Isotype control antibody

FACS buffer (PBS with 2% FBS)

Flow cytometer

Procedure:

o Cell Preparation:

o Harvest ~0.5 x 10”6 cells per condition.

o Wash once with FACS buffer.

e Fixation and Permeabilization:

o Fix the cells in Fixation Buffer for 15 minutes at room temperature.

o Wash the cells twice with FACS buffer.
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o Permeabilize the cells by resuspending in Permeabilization Buffer for 15 minutes at room
temperature.

e Intracellular Staining:

Wash the cells twice with FACS buffer.

o

[e]

Resuspend the cell pellet in 100 pL of FACS buffer.

o

Add the anti-HbF antibody or the corresponding isotype control at the recommended
concentration.

Incubate for 30 minutes at 4°C in the dark.

o

o Data Acquisition and Analysis:

Wash the cells twice with FACS buffer.

[¢]

[e]

Resuspend the cells in 300-500 pL of FACS buffer.

o

Acquire data on a flow cytometer.

[¢]

Gate on the erythroblast population based on forward and side scatter.

[¢]

Determine the percentage of HbF-positive cells by comparing the fluorescence of the anti-
HbF stained sample to the isotype control.

Conclusion

WIZ degrader 8 represents a promising small molecule for the induction of fetal hemoglobin in
primary human erythroblasts. The protocols outlined above provide a framework for
researchers to investigate the mechanism and efficacy of WIZ degraders in a physiologically
relevant in vitro system. These studies are crucial for the continued development of novel
therapeutics for sickle cell disease and other 3-hemoglobinopathies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b15543444?utm_src=pdf-body
https://www.benchchem.com/product/b15543444?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Amolecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin
induction | Semantic Scholar [semanticscholar.org]

3. marinbio.com [marinbio.com]
4. medchemexpress.com [medchemexpress.com]

5. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ
Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed
[pubmed.ncbi.nim.nih.gov]

6. medchemexpress.com [medchemexpress.com]
7. pubs.acs.org [pubs.acs.org]

8. tandfonline.com [tandfonline.com]

9. stemcell.com [stemcell.com]

10. Humanized Culture Medium for Clinical-Grade Generation of Erythroid Cells from
Umbilical Cord Blood CD34+ Cells - PMC [pmc.ncbi.nim.nih.gov]

11. researchgate.net [researchgate.net]

12. Erythroid differentiation and maturation from peripheral CD34+ cells in liquid culture:
cellular and molecular characterization - PubMed [pubmed.ncbi.nim.nih.gov]

13. researchgate.net [researchgate.net]

14. Flow sorting of fetal erythroblasts using intracytoplasmic anti-fetal haemoglobin:
preliminary observations on maternal samples - PubMed [pubmed.ncbi.nim.nih.gov]

15. Simplified flow cytometric method for fetal hemoglobin containing red blood cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

16. Isom.uthscsa.edu [Isom.uthscsa.edu]

To cite this document: BenchChem. [Application Notes and Protocols for WIZ Degrader 8 in
Primary Human Erythroblasts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543444#using-wiz-degrader-8-in-primary-human-
erythroblasts]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38963839/
https://pubmed.ncbi.nlm.nih.gov/38963839/
https://www.semanticscholar.org/paper/A-molecular-glue-degrader-of-the-WIZ-transcription-Ting-Borikar/f702bae8bc986a527ea67d3e0285a552ffc9fe2f
https://www.semanticscholar.org/paper/A-molecular-glue-degrader-of-the-WIZ-transcription-Ting-Borikar/f702bae8bc986a527ea67d3e0285a552ffc9fe2f
https://www.marinbio.com/molecular-glue-degraders-for-treating-sickle-cell-disease/
https://www.medchemexpress.com/mce_publications/38963839.html
https://pubmed.ncbi.nlm.nih.gov/39541509/
https://pubmed.ncbi.nlm.nih.gov/39541509/
https://pubmed.ncbi.nlm.nih.gov/39541509/
https://www.medchemexpress.com/wiz-degrader-8.html
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c02251
https://www.tandfonline.com/doi/full/10.1080/10409238.2025.2564068?src=
https://www.stemcell.com/maturation-of-culture-expanded-erythroid-progenitor-cells.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8046389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8046389/
https://www.researchgate.net/figure/Erythroid-Cell-Cultures-A-Culture-protocol-is-shown-B-Amplification-rate-of-a_fig2_305517685
https://pubmed.ncbi.nlm.nih.gov/17889571/
https://pubmed.ncbi.nlm.nih.gov/17889571/
https://www.researchgate.net/publication/12194252_Simplified_flow_cytometric_method_for_fetal_hemoglobin_containing_red_blood_cells_Cytometry
https://pubmed.ncbi.nlm.nih.gov/8587857/
https://pubmed.ncbi.nlm.nih.gov/8587857/
https://pubmed.ncbi.nlm.nih.gov/11135294/
https://pubmed.ncbi.nlm.nih.gov/11135294/
https://lsom.uthscsa.edu/pathology/reference-labs/flow-cytometry-laboratory/test-menu/flow-cytometry-laboratory-test-ii/
https://www.benchchem.com/product/b15543444#using-wiz-degrader-8-in-primary-human-erythroblasts
https://www.benchchem.com/product/b15543444#using-wiz-degrader-8-in-primary-human-erythroblasts
https://www.benchchem.com/product/b15543444#using-wiz-degrader-8-in-primary-human-erythroblasts
https://www.benchchem.com/product/b15543444#using-wiz-degrader-8-in-primary-human-erythroblasts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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